molecular formula C21H23N7 B13537470 N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

Cat. No.: B13537470
M. Wt: 373.5 g/mol
InChI Key: DQKZVZRKPRQVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine typically involves multi-step organic reactionsThe final step involves the attachment of the N-[4-(diethylaminomethyl)phenyl] group under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce halogen atoms or other functional groups .

Scientific Research Applications

N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a model compound in studies of reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its therapeutic potential in treating diseases related to GSK-3 inhibition, such as Alzheimer’s disease and diabetes.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of glycogen synthase kinase 3 (GSK-3). This enzyme plays a crucial role in various cellular processes, including glycogen metabolism and cell signaling. By inhibiting GSK-3, the compound can modulate these pathways, leading to potential therapeutic benefits .

Properties

Molecular Formula

C21H23N7

Molecular Weight

373.5 g/mol

IUPAC Name

N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C21H23N7/c1-3-27(4-2)15-16-7-9-17(10-8-16)25-21-22-13-11-19(26-21)18-14-24-28-20(18)6-5-12-23-28/h5-14H,3-4,15H2,1-2H3,(H,22,25,26)

InChI Key

DQKZVZRKPRQVEU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.